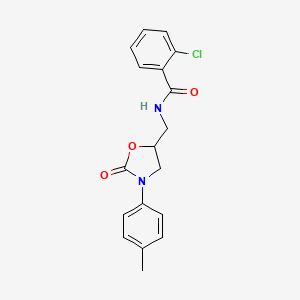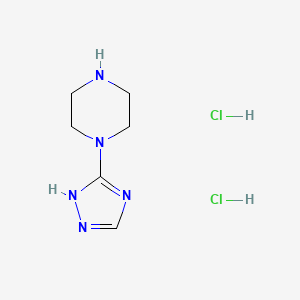
1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 226.11 . The molecular formula is C6H11N5.2ClH .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H . The average mass is 153.185 Da and the monoisotopic mass is 153.101440 Da .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the searched resources.Aplicaciones Científicas De Investigación
Antimicrobial Activities :
- Some novel derivatives of 1,2,4-triazole, including those involving piperazine, have shown promising antimicrobial activities against various microorganisms. This suggests potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Pharmacological Evaluation :
- Novel derivatives of 1,2,4-triazole with piperazine structures have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds show significant potential in pharmacological applications (Kumar et al., 2017).
Antihypertensive Agents :
- Piperazine derivatives of 1,2,4-triazole have been explored for their antihypertensive properties. Some compounds in this category have demonstrated effectiveness in lowering blood pressure in hypertensive rats (Meyer et al., 1989).
Antimicrobial and Antitumor Activities :
- Research on piperazine and triazolo-pyrazine derivatives has revealed their potent antimicrobial properties, and some compounds have shown good growth inhibition against specific bacterial strains. Additionally, certain derivatives have demonstrated promising antitumor activities (Patil et al., 2021).
Anticancer Activities :
- 1,2,4-Triazine derivatives bearing piperazine amide moiety have been synthesized and shown to possess significant anticancer activities, particularly against breast cancer cells. These compounds could be potential candidates for anticancer drug development (Yurttaş et al., 2014).
Antifungal and Antitumor Properties :
- Novel 1,2,4-triazole Schiff bases containing piperazine groups have been found to have excellent inhibitory activity against tumor cells, indicating their potential use in antitumor treatments (Ding et al., 2016).
Synthesis and Biological Activity :
- Research has been conducted on the synthesis of 1,2,4-triazole derivatives containing piperazine nuclei, exploring their antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These findings are significant for developing new pharmaceutical compounds (Mermer et al., 2018).
Ligand Exchange and Crystal Growth :
- Studies on piperazine-1,4-diium hexabromidorhodate(III) bromide and hexaiodidorhodate(III) iodide, which involve piperazine structures, have contributed to understanding ligand exchange and crystal growth processes, relevant in material science and crystallography (Bujak, 2015).
Direcciones Futuras
The future directions for research on 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride could include further exploration of its synthesis methods, detailed investigation of its physical and chemical properties, and comprehensive evaluation of its biological activities and potential applications. Given the promising results of related 1,2,4-triazole derivatives in anticancer studies , it would be interesting to explore the potential of this compound in this area. Further safety and toxicity studies are also warranted to ensure its safe use.
Mecanismo De Acción
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride involves interaction with its targets, leading to changes at the molecular level. The compound binds to the active site of enzymes, potentially altering their function . .
Biochemical Pathways
Given its potential interaction with enzymes, it can be inferred that the compound may influence various biochemical pathways depending on the specific enzymes it interacts with .
Result of Action
Compounds with a similar triazole moiety have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer activity.
Análisis Bioquímico
Biochemical Properties
Triazole derivatives have been shown to interact with various biomolecules, including enzymes and proteins . The nature of these interactions often involves hydrogen bonding .
Cellular Effects
These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole derivatives have been shown to interact with β-tubulin via hydrogen bonding . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that triazole derivatives are generally stable and do not degrade easily .
Metabolic Pathways
Triazole derivatives are known to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPQQKAKFFTFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
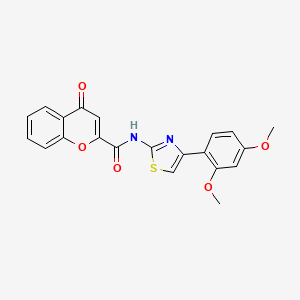
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)
![N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2967230.png)
![(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2967231.png)
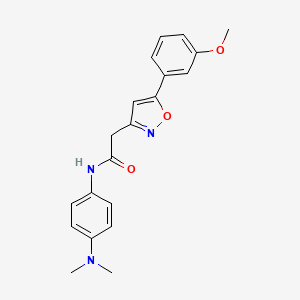
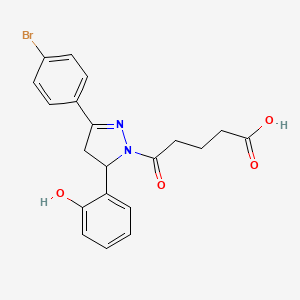
![2-[N-(butan-2-yl)-2-chloroacetamido]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967238.png)
![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2967239.png)

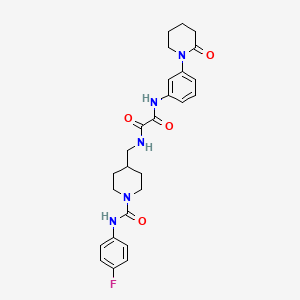
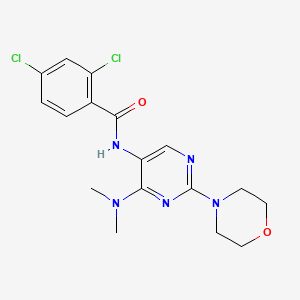
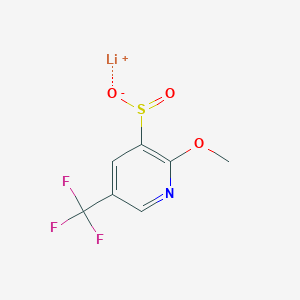
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2967249.png)
